molecular formula C23H18ClN3O4 B11703433 (2E)-N-(4-chlorophenyl)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-(4-chlorophenyl)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B11703433
M. Wt: 435.9 g/mol
InChI Key: YIDYLYJMXJEYCB-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(4-chlorophenyl)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes chlorophenyl, methylphenyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-chlorophenyl)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the chlorophenyl, methylphenyl, and nitrophenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, nitrating agents, and formylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-chlorophenyl)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

    Nucleophiles: Ammonia, hydroxide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

(2E)-N-(4-chlorophenyl)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-(4-chlorophenyl)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(4-bromophenyl)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide
  • (2E)-N-(4-fluorophenyl)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide
  • (2E)-N-(4-iodophenyl)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide

Uniqueness

The uniqueness of (2E)-N-(4-chlorophenyl)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C23H18ClN3O4

Molecular Weight

435.9 g/mol

IUPAC Name

N-[(E)-3-(4-chloroanilino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C23H18ClN3O4/c1-15-5-7-17(8-6-15)22(28)26-21(14-16-3-2-4-20(13-16)27(30)31)23(29)25-19-11-9-18(24)10-12-19/h2-14H,1H3,(H,25,29)(H,26,28)/b21-14+

InChI Key

YIDYLYJMXJEYCB-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.